![molecular formula C5H12ClNO2 B591814 (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride CAS No. 1523541-84-5](/img/structure/B591814.png)
(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride
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Overview
Description
®-(1,4-Dioxan-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 g/mol . It is a solid substance that is typically stored under inert atmosphere at room temperature . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1,4-Dioxan-2-yl)methanamine hydrochloride involves the reaction of ®-1,4-dioxane-2-methanamine with hydrochloric acid. The reaction typically takes place under controlled conditions to ensure the purity and yield of the product . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired scale and purity of the final product.
Industrial Production Methods
Industrial production of ®-(1,4-Dioxan-2-yl)methanamine hydrochloride often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
®-(1,4-Dioxan-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
®-(1,4-Dioxan-2-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ®-(1,4-Dioxan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-(1,4-Dioxan-2-yl)methanamine hydrochloride include:
- (S)-(1,4-Dioxan-2-yl)methanamine hydrochloride
- ®-1,4-Dioxane-2-methanamine
- (2R)-1,4-Dioxane-2-methanamine hydrochloride
Uniqueness
®-(1,4-Dioxan-2-yl)methanamine hydrochloride is unique due to its specific stereochemistry and chemical properties, which make it suitable for particular applications in research and industry. Its ability to undergo various chemical reactions and interact with specific molecular targets sets it apart from similar compounds .
Biological Activity
(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound possesses a dioxane ring structure that contributes to its biological interactions. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it a versatile candidate for medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets:
- Receptor Interactions : The compound has been investigated for its ability to interact with muscarinic acetylcholine receptors (mAChRs), which are involved in numerous physiological processes including cognition and memory. Studies indicate that modifications to the dioxane structure can significantly influence receptor binding affinity and functional activity .
- Antitumor Activity : Preliminary studies have shown that derivatives of (R)-(1,4-Dioxan-2-yl)methanamine exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from this scaffold demonstrated IC50 values indicating potent antitumor activity against liver carcinoma cells (HEPG2) when evaluated using the MTT assay .
1. Muscarinic Receptor Antagonism
A series of analogs based on (R)-(1,4-Dioxan-2-yl)methanamine were synthesized and tested for their antagonistic effects on mAChRs. The results indicated that certain substitutions at the 6-position of the dioxane ring enhanced antagonistic activity. For example, a derivative with an aromatic substituent showed significantly improved receptor binding compared to simpler analogs .
2. Anticancer Efficacy
Research evaluating the cytotoxicity of various derivatives highlighted that electron-donating groups at specific positions on the dioxane ring increased potency. For example:
Compound | IC50 (µM) | Substituent |
---|---|---|
7c | 0.73 | Methoxy |
7b | 1.25 | Methyl |
7a | 2.31 | Unsubstituted |
9a | 8.08 | Chlorine |
These findings suggest that structural modifications can be strategically used to enhance the anticancer properties of compounds derived from this compound .
3. NMDA Receptor Interaction
The compound has also been explored for its potential as an NMDA receptor antagonist. The interaction with NMDA receptors is crucial given their role in neurodegenerative diseases. In vitro studies demonstrated that certain derivatives inhibited calcium ion influx through NMDA channels, suggesting a protective effect against excitotoxicity associated with neurological disorders .
Properties
IUPAC Name |
[(2R)-1,4-dioxan-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-3-5-4-7-1-2-8-5;/h5H,1-4,6H2;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQNAKGJOGYMDZ-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CO1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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